Theazinanthione

Thiazinanethiones are a class of organic compounds featuring a thiazine ring fused to an imidazole ring, with the sulfur atom of the thiazine directly bonded to a methylthio or ethylthio group. These compounds exhibit unique structural characteristics that influence their reactivity and biological activities. They have been found to possess significant applications in various fields due to their ability to interact with biomolecules.

Typically, thiazinanethiones display a diverse range of pharmacological properties, including potential anti-inflammatory, antioxidant, and antimicrobial activities. Their chemical structure allows for the design of molecules that can modulate enzyme activity or bind to specific protein targets, making them valuable tools in drug discovery and development processes. Furthermore, these compounds have been explored as intermediates in organic synthesis due to their versatility and reactivity.

In summary, thiazinanethiones represent a promising class of compounds with multifaceted applications across pharmaceuticals, biological research, and synthetic chemistry.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

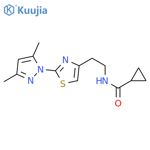

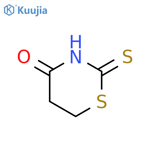

|

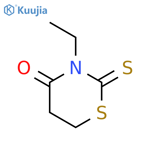

2H-1,3-Thiazine-2-thione,tetrahydro-3-(2-propen-1-yl)- | 64067-73-8 | C7H11NS2 |

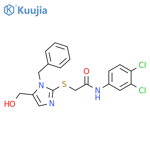

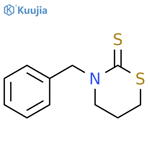

|

2H-1,3-Thiazine-2-thione,tetrahydro-3-phenyl- | 78556-07-7 | C10H11NS2 |

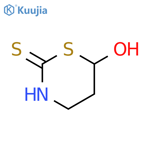

|

1,3-thiazinane-2-thione | 5554-48-3 | C4H7NS2 |

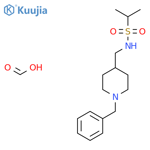

|

3-ethyl-2-thioxo-1,3-thiazinan-4-one | 7629-40-5 | C6H9NOS2 |

|

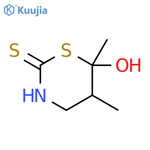

6-Hydroxy-5,6-dimethyl-1,3-thiazinane-2-thione | 135923-17-0 | C6H11NOS2 |

|

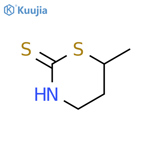

2H-1,3-Thiazine-2-thione, tetrahydro-6-methyl- | 13091-77-5 | C5H9NS2 |

|

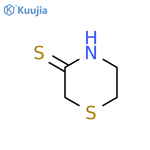

Thiomorpholine-3-thione | 21009-58-5 | C4H7NS2 |

|

4H-1,3-Thiazin-4-one,tetrahydro-2-thioxo- | 1986-38-5 | C4H5NOS2 |

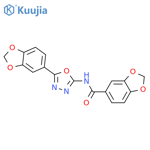

|

2H-1,3-Thiazine-2-thione,tetrahydro-3-(phenylmethyl)- | 64067-77-2 | C11H13NS2 |

|

2H-1,3-Thiazine-2-thione, tetrahydro-6-hydroxy- | 106084-43-9 | C4H7NOS2 |

Verwandte Literatur

-

3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234

-

Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670

Empfohlene Lieferanten

-

Synrise Material Co. Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Enjia Trading Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte